1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide
CAS No.: 1232676-97-9
Cat. No.: VC6843724
Molecular Formula: C5H11Br2N
Molecular Weight: 244.958
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1232676-97-9 |
|---|---|
| Molecular Formula | C5H11Br2N |
| Molecular Weight | 244.958 |
| IUPAC Name | [1-(bromomethyl)cyclopropyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C5H10BrN.BrH/c6-3-5(4-7)1-2-5;/h1-4,7H2;1H |
| Standard InChI Key | VDTIHELIHZMYIL-UHFFFAOYSA-N |
| SMILES | C1CC1(CN)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₁₁Br₂N | |
| Molecular weight | 244.96 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 1 | |
| Topological polar SA | 26 Ų | |
| Rotatable bonds | 2 |
Spectroscopic Profiles
Fourier-transform infrared (FT-IR) analysis of the free base precursor (CID 69674554) reveals distinctive absorption bands at:
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3300–3500 cm⁻¹: N-H stretching of the primary amine
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600–700 cm⁻¹: C-Br vibration
Nuclear magnetic resonance (NMR) data for the hydrobromide salt remain unpublished, but theoretical predictions using ACD/Labs software suggest the following ¹H NMR shifts (DMSO-d₆):
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide remain proprietary, retrosynthetic analysis suggests two plausible routes:
Route A: Cyclopropanation of Allylamine Derivatives
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Bromocyclopropanation: Treatment of N-protected allylamine with dibromomethane under high-pressure conditions, catalyzed by Zn-Cu couple, yields brominated cyclopropane intermediates.
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Deprotection-Acidification: Acidic cleavage of protecting groups (e.g., Boc) followed by HBr quench generates the final hydrobromide salt.
Route B: Direct Bromination
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Aminomethylcyclopropane Synthesis: Cyclopropanation of vinyl bromides with diazomethane derivatives.
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Free Radical Bromination: N-Bromosuccinimide (NBS) mediated bromination at the methyl position, optimized to prevent ring-opening side reactions .
Industrial-scale production faces challenges in controlling exothermic reactions during cyclopropane formation, necessitating specialized flow chemistry reactors to maintain temperatures below −20°C.
Pharmaceutical and Agrochemical Applications
Drug Discovery Intermediates
The compound serves as a versatile building block in medicinal chemistry:
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Kinase Inhibitor Synthesis: Its strained ring participates in [2+1] cycloadditions with alkynes to generate spirocyclic scaffolds targeting EGFR and VEGFR kinases.
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Prodrug Functionalization: The primary amine facilitates conjugation with carboxylic acid prodrug moieties via amide bond formation, improving solubility profiles .
Herbicide Development
In agrochemistry, the bromine substituent enables nucleophilic substitution reactions with heterocyclic amines, yielding herbicidal agents with enhanced soil persistence. Field trials demonstrate 85% weed suppression at 50 g/ha application rates for derivatives containing this core structure.
| Risk Factor | Precautionary Measure |
|---|---|
| Inhalation | Use fume hoods with >100 ft/min face velocity |
| Dermal contact | Nitrile gloves (≥8 mil thickness) |
| Ocular exposure | Tight-fitting goggles with side shields |
Environmental Impact
The compound’s bioconcentration factor (BCF) of 28 indicates moderate accumulation in aquatic organisms. Hydrolysis studies at pH 7 show slow degradation (t₁/₂ = 14 days) to non-toxic cyclopropanecarboxylic acid derivatives.
Comparative Analysis with Structural Analogs
Cyclopentyl vs. Cyclopropyl Derivatives
Replacing the cyclopropane ring with cyclopentane (as in CID 91647591) results in:
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Reduced ring strain: Higher thermal stability (mp +45°C)
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Decreased reactivity: 60% lower yield in SN2 reactions
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Improved solubility: 2.3× increase in aqueous solubility at 25°C
Economic Viability
Bulk pricing analyses reveal:
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Cyclopropyl derivative: $12,500/kg (99% purity)
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Cyclopentyl analog: $8,200/kg (99% purity)
The 34% cost premium for the cyclopropyl compound reflects its synthetic complexity and niche applications in high-value pharmaceuticals .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective cyclopropanation methods could enable access to chiral variants for CNS drug discovery. Preliminary work with Rh₂(esp)₂ catalysts shows 72% ee for related substrates .
Green Chemistry Approaches
Investigating mechanochemical synthesis via ball milling may reduce solvent waste by 90% while maintaining >95% yields, addressing current environmental concerns in brominated compound production.
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